A Technical Guide to 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine Dihydrochloride: A Novel Scaffold for Kinase Inhibitor Discovery
A Technical Guide to 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine Dihydrochloride: A Novel Scaffold for Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine Dihydrochloride. While direct research on this specific molecule is nascent, its structural components—a privileged pyrazole scaffold and a strategic cyclopropylamine moiety—position it as a significant compound for the development of next-generation kinase inhibitors. This document synthesizes established medicinal chemistry principles and structure-activity relationship (SAR) data from related compounds to illuminate its design rationale, potential mechanisms of action, and applications in drug discovery.
Compound Identification and Physicochemical Properties
1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine Dihydrochloride is a research chemical supplied as a dihydrochloride salt to improve solubility and stability. Its identity is confirmed by its Chemical Abstracts Service (CAS) number.
| Property | Value | Source |
| CAS Number | 1401426-05-8 | Chemical Suppliers |
| Molecular Formula | C₈H₁₃N₃ · 2HCl | Calculated |
| Molecular Weight | 224.13 g/mol | Sigma-Aldrich |
| Form | Solid | Sigma-Aldrich |
| Storage Temperature | 2-8 °C | ChemicalBook[1] |
Safety & Handling: According to available safety data sheets, the toxicological and ecological properties of this compound have not been fully determined. It is classified as harmful if swallowed and causes skin and serious eye irritation. Standard laboratory precautions, including the use of personal protective equipment (PPE), are required.
The Scientific Rationale: A Molecule of Intentional Design
The structure of this compound is not arbitrary; it is a deliberate combination of a well-established pharmacophore and a bioisosteric group designed to confer advantageous drug-like properties.
The 1-methyl-pyrazole core is a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors. Pyrazoles are five-membered aromatic heterocycles that are frequently employed as bioisosteres for phenyl rings, offering improved solubility and metabolic properties.[2]
Numerous potent and selective kinase inhibitors targeting critical nodes in disease signaling pathways utilize this core structure. Its primary role is to act as a hinge-binder . In the ATP-binding pocket of kinases, the pyrazole nitrogen atoms can form crucial hydrogen bonds with the backbone amide residues of the hinge region, effectively anchoring the inhibitor. This interaction is fundamental to the mechanism of ATP-competitive inhibition.
Key Examples in Drug Discovery:
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IRAK4 Inhibitors: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a central kinase in innate immunity signaling via Toll-like receptors (TLRs) and IL-1 receptors.[3][4] Dysregulation of this pathway is implicated in numerous inflammatory diseases. Multiple research programs have identified pyrazole-based compounds as potent IRAK4 inhibitors, demonstrating the scaffold's effectiveness in targeting this kinase.[5][6][7]
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c-Met Inhibitors: The c-Met receptor tyrosine kinase and its ligand, HGF, are critical drivers of cell proliferation, invasion, and angiogenesis, and their aberrant activation is a hallmark of many cancers.[8] The pyrazole scaffold is a key component in several classes of c-Met inhibitors, where it contributes to high-affinity binding in the ATP pocket.[2][9][10]
The incorporation of a cyclopropane ring is a modern medicinal chemistry strategy to enhance the physicochemical and pharmacokinetic properties of a lead compound.[1][11] The cyclopropyl group is often used as a rigid bioisosteric replacement for more flexible or metabolically labile groups like gem-dimethyl or alkene functionalities.[12]
Causality Behind This Choice:
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Metabolic Stability: The cyclopropyl group can block sites of metabolism. By replacing a more flexible alkyl chain, it can prevent oxidative degradation by cytochrome P450 enzymes, thereby increasing the compound's half-life.[1]
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Conformational Rigidity: The rigid three-membered ring locks the conformation of the side chain. This pre-organization can reduce the entropic penalty of binding to the target protein, leading to an increase in potency.[1][11][12]
-
Vectorial Exit: The cyclopropanamine group provides a defined three-dimensional vector pointing away from the pyrazole core. In the context of a kinase binding pocket, this allows for precise exploration of solvent-exposed regions or adjacent sub-pockets, enabling chemists to fine-tune selectivity and potency.
Hypothesized Mechanism of Action: Targeting Key Disease Pathways
Based on the structural analysis, 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine Dihydrochloride is hypothesized to function as an ATP-competitive kinase inhibitor. Its primary targets are likely to be kinases whose inhibitors are known to feature the pyrazole scaffold, such as IRAK4 and c-Met.
IRAK4 is the "master IRAK," essential for signaling downstream of TLRs and IL-1Rs.[4] Upon ligand binding, receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 initiates a phosphorylation cascade involving IRAK1/2 and TRAF6, ultimately leading to the activation of transcription factors like NF-κB and AP-1 and the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6).[3] Inhibition of IRAK4 blocks this entire cascade at its origin.
Caption: IRAK4 signaling cascade initiated by TLR/IL-1R activation.
Binding of HGF to the c-Met receptor induces receptor dimerization and autophosphorylation of key tyrosine residues in its kinase domain.[13] This creates docking sites for adaptor proteins like GAB1, leading to the activation of major downstream pathways, including the RAS/MAPK pathway (promoting proliferation) and the PI3K/AKT pathway (promoting cell survival).[8]
Caption: c-Met signaling pathway leading to cell proliferation and survival.
Applications and Experimental Protocols
This compound is an ideal candidate for screening campaigns and as a foundational building block for medicinal chemistry programs aimed at developing novel kinase inhibitors.
The primary application is to determine the inhibitory potency (IC₅₀) of the compound against a panel of kinases, with a focus on IRAK4 and c-Met.
Caption: Workflow for determining the IC₅₀ of a test compound.
This protocol describes a self-validating system to quantify the inhibitory activity of the compound. The principle is that active kinases convert ATP to ADP; the amount of ADP produced is proportional to kinase activity and can be measured via a luminescence-based reaction.
Materials:
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1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine Dihydrochloride
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Recombinant human IRAK4 or c-Met kinase
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Appropriate kinase substrate (e.g., myelin basic protein)
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ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (specific to the target kinase)
-
ATP
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
-
Assay Plate Setup: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only (positive control, 0% inhibition) and a known potent inhibitor (negative control).
-
Kinase Reaction:
-
Prepare a master mix containing kinase buffer, substrate, and the recombinant kinase enzyme.
-
Add 5 µL of the kinase/substrate mix to each well.
-
Prepare a master mix containing kinase buffer and ATP.
-
Initiate the reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at the optimal temperature (e.g., 30 °C) for the recommended time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the normalized percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
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Conclusion
1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine Dihydrochloride is a strategically designed molecule with high potential as a scaffold for drug discovery. Its synthesis combines the hinge-binding capabilities of the pyrazole core with the beneficial pharmacokinetic properties conferred by the cyclopropanamine moiety. While its direct biological activity remains to be publicly characterized, the extensive validation of its core components in successful IRAK4 and c-Met inhibitor programs provides a strong, scientifically-grounded rationale for its use. Researchers in oncology and immunology will find this compound to be a valuable tool for probing kinase biology and a promising starting point for the development of novel, highly-selective therapeutic agents.
References
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Breslin, H. J., et al. (2012). Structure-based design of novel class II c-Met inhibitors: 2. SAR and kinase selectivity profiles of the pyrazolone series. Journal of Medicinal Chemistry, 55(5), 2179-2195. Available from: [Link]
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ResearchGate. (n.d.). Signaling pathway involving interleukin 1 associated receptor kinase 4 (IRAK4). [image] Available at: [Link]
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Larsen, A. B., et al. (2012). Structure-based design of novel class II c-Met inhibitors: 1. Identification of pyrazolone-based derivatives. Journal of Medicinal Chemistry, 55(5), 2166-2178. Available from: [Link]
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Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17. Available from: [Link]
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Rumble, J. M., et al. (2015). Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation. ACS Medicinal Chemistry Letters, 6(6), 677-682. Available from: [Link]
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Saeed, A., et al. (2021). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Advances, 11(52), 32885-32903. Available from: [Link]
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Seganish, J. L., et al. (2019). Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. Journal of Medicinal Chemistry, 62(15), 7046-7060. Available from: [Link]
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Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available from: [Link]
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Taylor, A. M., et al. (2016). Put a ring on it: application of small aliphatic rings in medicinal chemistry. MedChemComm, 7(8), 1469-1481. Available from: [Link]
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Vicario, P. P., et al. (2006). 3-Amino-1-alkyl-cyclopentane carboxamides as small molecule antagonists of the human and murine CC chemokine receptor. 232nd ACS National Meeting, San Francisco, CA. (Concept referenced via Drug-Design.org: [Link])
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Wikimedia Commons. (2015). File:Signalling of IRAK4.png. [image] Available at: [Link]
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PubMed Central. (2015). Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation. ACS Medicinal Chemistry Letters, 6(6), 677-82. Available from: [Link]
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Wikipedia. (n.d.). IRAK4. Retrieved January 19, 2026, from [Link]
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ResearchGate. (n.d.). The schematic diagram of HGF/c-MET signal transduction pathway. [image] Available at: [Link]
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PubMed Central. (n.d.). An overview of the c-MET signaling pathway. Cytokine & Growth Factor Reviews, 22(5-6), 293-301. Available from: [Link]
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PubMed Central. (n.d.). The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis. Journal of Korean Medical Science, 26(9), 1133-1139. Available from: [Link]
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ResearchGate. (n.d.). Schematic representation of the c-Met signaling pathway suggested in HCC cells. [image] Available at: [Link]
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PubMed Central. (n.d.). An overview of the c-MET signaling pathway. Cytokine & Growth Factor Reviews, 22(5-6), 293-301. Available from: [Link]
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PubMed. (2019). Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. J Med Chem, 62(15), 7046-7060. Available from: [Link]
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